molecular formula C25H34N4O5S2 B2761698 N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDE CAS No. 313395-61-8

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B2761698
CAS No.: 313395-61-8
M. Wt: 534.69
InChI Key: FJRVRTWCNNEUSD-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with an adamantane group at the 5-position and a benzamide moiety modified with a bis(2-methoxyethyl)sulfamoyl group at the para-position of the benzene ring . The bis(2-methoxyethyl)sulfamoyl substituent introduces polarity, likely improving aqueous solubility compared to simpler sulfonamide derivatives .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O5S2/c1-33-9-7-29(8-10-34-2)36(31,32)21-5-3-20(4-6-21)22(30)26-24-28-27-23(35-24)25-14-17-11-18(15-25)13-19(12-17)16-25/h3-6,17-19H,7-16H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVRTWCNNEUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl-thiadiazole intermediate. This intermediate is then reacted with 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide moiety may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bulky adamantane moiety that enhances its lipophilicity and biological activity. The 1,3,4-thiadiazole ring is known for its diverse chemical reactivity and biological properties. The combination of these structural elements allows the compound to interact effectively with various biological targets.

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of thiadiazole derivatives.
  • Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for creating new compounds with desired properties.

Biology

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli strains resistant to traditional antibiotics .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    S. aureus8 µg/mL
    E. coli16 µg/mL
  • Antiviral Properties : Preliminary research indicates potential antiviral effects, suggesting its utility in developing treatments for viral infections.

Medicine

  • Drug Development : The compound is being investigated as a pharmacophore for new drug candidates targeting diseases such as cancer and neurodegenerative disorders. Its ability to modulate specific biological pathways makes it a promising candidate for therapeutic applications .
  • Mechanism of Action : The adamantane structure facilitates binding to active sites on enzymes or receptors, while the thiadiazole ring enhances interaction through hydrogen bonding and other non-covalent interactions.

Industry

  • Material Science : The compound is explored for its potential in creating materials with high thermal stability and resistance to degradation, making it suitable for various industrial applications.
  • Agricultural Applications : Thiadiazole derivatives are known for their fungicidal properties; thus, this compound may find applications in agricultural chemistry.

Case Study 1: Antimicrobial Efficacy

In a study published in 2018, a series of adamantane-based thiadiazoles were synthesized and tested against multiple bacterial strains. The results indicated that compounds derived from N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide exhibited superior antibacterial activity compared to standard antibiotics like ampicillin .

Case Study 2: Drug Development

Research conducted on the pharmacological profile of this compound revealed its potential as an anticancer agent. In vitro studies demonstrated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the thiadiazole ring and benzamide moiety may interact with enzymes, receptors, or other biomolecules to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole-based benzamides. Key structural analogues and their differentiating features are summarized below:

Compound Name Key Substituents Molecular Weight Reported Biological Activity Solubility (Predicted)
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Bis(2-methoxyethyl)sulfamoyl, adamantane 610.79 g/mol Antimicrobial (in silico) Moderate (logP ~3.2)
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Dimethylsulfamoyl, adamantane 498.64 g/mol Anticancer (in vitro) Low (logP ~4.1)
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide Benzylsulfanyl, adamantane 411.56 g/mol Antioxidant (IC₅₀ = 12 µM) Low (logP ~5.0)
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Pyrrolidine sulfonyl, adamantane 542.73 g/mol Anticonvulsant (ED₅₀ = 25 mg/kg) Moderate (logP ~3.5)
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide Oxadiazole core, fluorophenyl, methylsulfonyl 621.76 g/mol Kinase inhibition (IC₅₀ = 0.8 nM) Low (logP ~4.8)

Key Observations

Adamantane vs. Smaller Hydrophobic Groups : The adamantane moiety in the target compound enhances metabolic stability compared to analogues with isopropyl or benzyl groups (e.g., N-[5-methyl-1,3,4-thiadiazol-2-yl]acetamide), as demonstrated in simulated hepatic microsomal assays .

In contrast, pyrrolidine sulfonyl analogues exhibit superior anticonvulsant activity, likely due to enhanced hydrogen-bonding interactions .

Thiadiazole vs. Oxadiazole Cores : Oxadiazole-based analogues (e.g., compound in ) show higher potency in kinase inhibition due to improved electron-deficient aromatic character, whereas thiadiazole derivatives (e.g., the target compound) are more commonly associated with antimicrobial and antioxidant activities .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its complex structure, which includes an adamantane moiety and a thiadiazole ring. The molecular formula is C21H25N3O2SC_{21}H_{25}N_3O_2S with a molecular weight of 383.51 g/mol. Its structural features contribute to its pharmacological properties.

PropertyValue
Molecular Weight383.51 g/mol
Molecular FormulaC21H25N3O2S
LogP5.8725
Polar Surface Area53.76 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The mechanism of action for this compound is largely attributed to its ability to interact with specific biological targets. The adamantane group provides a bulky structure that enhances binding affinity to various proteins and enzymes, while the thiadiazole ring facilitates non-covalent interactions such as hydrogen bonding. This dual interaction profile may modulate the activity of key biological pathways.

Antiviral Activity

Research indicates that derivatives of adamantane exhibit antiviral properties against various viruses, including influenza and HIV . The incorporation of the thiadiazole moiety into the adamantane scaffold may enhance these effects, potentially increasing the compound's efficacy against viral infections.

Antimicrobial Properties

1,3,4-thiadiazole derivatives are well-documented for their antimicrobial activities . Studies have shown that compounds containing this scaffold can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar properties.

Anticancer Activity

A significant area of research has focused on the anticancer potential of thiadiazole derivatives. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) . These findings suggest that the compound may act as an apoptotic inducer by upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic factors like Bcl-2.

Study on Anticancer Activity

In a study examining various adamantane-thiadiazole derivatives, several compounds were synthesized and tested for their anti-proliferative effects. The most promising candidates showed significant inhibition of cell growth in multiple cancer cell lines and were noted for their ability to modulate apoptotic pathways .

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against a range of pathogens. The results indicated that these compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria . This reinforces the potential application of this compound in developing new antimicrobial agents.

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